UDP-α-D-Galactose disodium salt is a nucleotide sugar that plays a crucial role in the biosynthesis of galactose-containing oligosaccharides. It is classified as a donor substrate for galactosyltransferases and is involved in various biological processes, including glycoprotein and glycolipid synthesis. The compound is identified by its CAS number 137868-52-1 and has several synonyms, including Uridine-5ʹ-diphosphogalactose.
UDP-α-D-Galactose disodium salt is derived from the conversion of UDP-glucose through the action of UDP-galactose epimerases. This process occurs in various organisms, including bacteria, plants, and mammals, where it contributes to the formation of complex carbohydrates essential for cellular functions. The compound is classified under nucleotide sugars, which are vital for glycosylation reactions in biological systems.
The synthesis of UDP-α-D-Galactose typically involves enzymatic pathways. One common method includes the conversion of UDP-glucose to UDP-galactose using UDP-galactose epimerase. This enzyme catalyzes the reversible epimerization at the C4 position of the sugar molecule.
UDP-α-D-Galactose disodium salt has a molecular formula of C₁₅H₂₂N₂O₁₇P₂ · 2Na. Its structure consists of a uridine moiety linked to an α-D-galactose unit via a diphosphate group. The presence of two sodium ions indicates its disodium salt form, which enhances its solubility in aqueous solutions.
Key structural features include:
UDP-α-D-Galactose participates in several biochemical reactions:
The mechanism by which UDP-α-D-Galactose exerts its effects primarily involves its role as a substrate in glycosylation reactions. The key steps include:
UDP-α-D-Galactose disodium salt exhibits several notable physical and chemical properties:
UDP-α-D-Galactose disodium salt is utilized in various scientific applications:
UDP-α-D-galactose disodium salt (UDP-galactose) serves as the essential galactose donor in the Leloir pathway, a conserved biosynthetic route for galactose metabolism. This nucleotide sugar delivers galactose to acceptor molecules via glycosyltransferases, forming galactose-containing oligosaccharides critical for cellular recognition, signaling, and structural integrity [1] [7]. The reaction follows an inverting mechanism, where the anomeric configuration of galactose changes from α in UDP-galactose to β in the final glycosidic bond [6].
Transport into organelles is mediated by solute carrier family 35 member A2 (SLC35A2), a UDP-galactose transporter located in the Golgi membrane. This transporter ensures substrate availability for luminal glycosylation reactions. Notably, genetic defects in SLC35A2 impair glycosylation and are linked to developmental disorders [3]. Intriguingly, UDP-galactose can also access the endoplasmic reticulum lumen through complex formation between SLC35A2 and endoplasmic reticulum-resident enzymes like ceramide galactosyltransferase, enabling sphingolipid biosynthesis [8].
Table 1: Key Enzymes Utilizing UDP-α-D-Galactose Disodium Salt in the Leloir Pathway
Enzyme | Localization | Biological Function |
---|---|---|
β-1,4-galactosyltransferase | Golgi apparatus | Synthesizes lactose and N-acetyllactosamine |
GLT25D1/COLGALT1 | Endoplasmic reticulum | Galactosylates hydroxylysine in collagen |
Ceramide galactosyltransferase | Endoplasmic reticulum | Produces galactosylceramide for myelin formation |
β-1,3-galactosyltransferase | Golgi apparatus | Synthesizes type 1 carbohydrate chains |
Galactosyltransferases exhibit rigorous stereochemical selectivity for UDP-galactose, governed by conserved structural motifs. Human collagen galactosyltransferase GLT25D1/COLGALT1, for example, contains a C-terminal GT2 domain with a Glu-Asp-Asp (EDD) motif that coordinates Mn²⁺ and positions UDP-galactose for nucleophilic attack by hydroxylysine residues [6]. This domain discriminates against UDP-glucose and UDP-N-acetylglucosamine due to steric constraints and hydrogen-bonding patterns [5] [6].
β-1,4-galactosyltransferases preferentially transfer galactose to N-acetylglucosamine-terminated glycans, while β-1,3-galactosyltransferases target galactose or N-acetylgalactosamine. This specificity arises from divergent acceptor-binding pockets, as demonstrated by mutagenesis studies. For instance, substituting Phe³⁰⁵ to alanine in β-1,4-galactosyltransferase-1 broadens its specificity to include glucose acceptors [5]. The DxD motif (Asp-X-Asp) conserved in many galactosyltransferases chelates Mn²⁺, which neutralizes the negative charge of UDP-galactose’s phosphate groups, facilitating glycosidic bond cleavage [6].
Table 2: Substrate Specificity of Human Galactosyltransferases
Enzyme Class | Acceptor Substrate | Glycosidic Bond Formed | Structural Determinants |
---|---|---|---|
β-1,4-galactosyltransferase | N-acetylglucosamine | β-1,4 | Trp³¹⁴, His³¹⁷ (catalytic base) |
GLT25D1/COLGALT1 | 5-hydroxylysine in collagen | β-1,O | EDD motif, Arg³⁷² (hydroxylysine anchor) |
β-1,3-galactosyltransferase | Galactose-N-acetylglucosamine | β-1,3 | Glu³¹⁷ (nucleophile positioning) |
α-1,3-galactosyltransferase | Lactosylceramide | α-1,3 | His²³⁴ (UDP-galactose stabilization) |
The activity of galactosyltransferases is modulated by metal ions, protein-protein interactions, and substrate availability. GLT25D1/COLGALT1 strictly requires Mn²⁺ for catalysis, with Mg²⁺ supporting only 20% of maximal activity. The enzyme’s GT1 domain binds Ca²⁺ and UDP-galactose, not for catalysis but for structural stabilization. Disruption of this domain reduces enzymatic turnover by 90%, highlighting its allosteric role [6].
Dimerization of GLT25D1/COLGALT1 enables multi-enzyme complex assembly with lysyl hydroxylases (LH/PLOD enzymes), synchronizing hydroxylysine formation and galactosylation during collagen biosynthesis. This spatial coordination prevents premature glycosylation of unmodified lysine residues [6]. Similarly, ceramide galactosyltransferase retains SLC35A2 in the endoplasmic reticulum through direct complex formation, creating a UDP-galactose import channel independent of Golgi transporters. Disrupting this complex in CHOlec8 cells reduces galactosylceramide synthesis by 70% [8].
Table 3: Regulatory Factors Influencing Galactosyltransferase Activity
Regulator | Effect on Activity | Mechanism |
---|---|---|
Mn²⁺ | Activation (Kd = 8.2 μM) | Coordinates UDP-galactose phosphate groups |
Ca²⁺ (GT1 domain) | Structural stabilization | Maintains domain folding; no catalytic role |
SLC35A2 binding | Enhanced UDP-galactose transport | Forms ER complex with ceramide galactosyltransferase |
Dimerization | Facilitates LH/PLOD interactions | Enables collagen modification cascade |
Kinetic analyses reveal UDP-galactose’s donor efficiency through parameters such as kcat, Km, and catalytic efficiency (kcat/Km). For GLT25D1/COLGALT1, the Km for UDP-galactose is 12.3 μM, while its Km for hydroxylysine-containing peptides is 58 μM. This indicates higher enzyme affinity for the sugar donor than the acceptor [6]. The kcat of 1.8 s⁻¹ reflects moderate turnover, constrained by conformational changes during collagen binding [6].
Spatial kinetics are critical: UDP-galactose import into the endoplasmic reticulum by SLC35A2 follows antiport kinetics, exchanging UMP for UDP-galactose. This process has a Km of 4.7 μM for UDP-galactose in Golgi membranes, but decreases to 11.2 μM in endoplasmic reticulum complexes due to competitive binding by ceramide galactosyltransferase [8]. Pulse-chase experiments confirm that galactosylceramide synthesis ceases within 15 minutes upon UDP-galactose depletion, underscoring rapid substrate turnover [4].
Table 4: Kinetic Parameters of UDP-α-D-Galactose-Dependent Reactions
Enzyme/System | Km (UDP-galactose) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
GLT25D1/COLGALT1 | 12.3 μM | 1.8 | 146,000 |
β-1,4-galactosyltransferase-1 | 8.5 μM | 12.4 | 1,458,000 |
SLC35A2 (Golgi transport) | 4.7 μM | N/A | N/A |
Ceramide galactosyltransferase | 28 μM (apparent) | 0.9 | 32,000 |
Spatial kinetics further reveal compartmentalized substrate utilization: Golgi-resident galactosyltransferases achieve 5-fold faster kcat values than endoplasmic reticulum enzymes due to optimized luminal conditions. However, endoplasmic reticulum complexes exhibit superior substrate channeling, minimizing UDP-galactose diffusion [8].
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